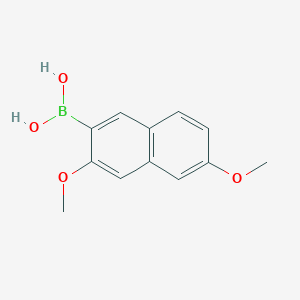![molecular formula C11H9NO3 B13030524 2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13030524.png)
2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid: is a heterocyclic compound with the chemical formula C8H6N2O2. It belongs to the class of pyrrolopyridine carboxylic acids . This compound features a fused pyridine and furan ring system, which contributes to its unique properties.
Méthodes De Préparation
Synthetic Routes:: The synthetic routes for this compound involve the construction of the pyrrolopyridine ring system. While specific methods may vary, a common approach includes cyclization reactions using appropriate precursors. For example, a key step might be the intramolecular cyclization of a suitable precursor to form the fused ring system.
Reaction Conditions:: The reaction conditions depend on the specific synthetic pathway chosen. typical conditions involve the use of appropriate catalysts, solvents, and temperature control.
Industrial Production:: Information on large-scale industrial production methods for this compound is limited
Analyse Des Réactions Chimiques
Reactivity:: 2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidative processes can modify the functional groups within the molecule.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the ring system.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) can be employed.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can participate in substitution reactions.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present on the compound.
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore its derivatives as potential drug candidates due to its unique ring system.
Biological Studies: It may serve as a probe to investigate biological pathways.
Materials Science: Its structural features could be useful in designing functional materials.
Mécanisme D'action
The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, 2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid stands out due to its fused pyridine-furan ring system. Similar compounds include other pyrrolopyridine derivatives, but each has distinct properties.
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
2-cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c13-11(14)8-4-3-7-5-9(6-1-2-6)15-10(7)12-8/h3-6H,1-2H2,(H,13,14) |
Clé InChI |
IBYKAEWXUAFMGM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC3=C(O2)N=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


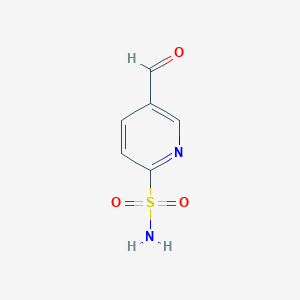
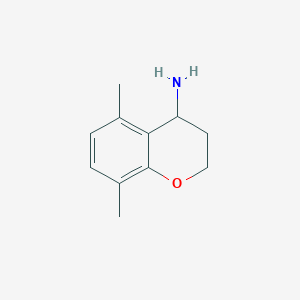

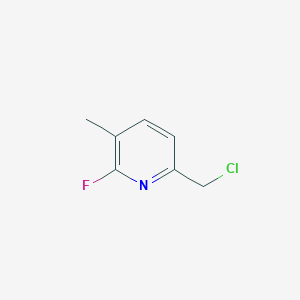
![2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid](/img/structure/B13030476.png)
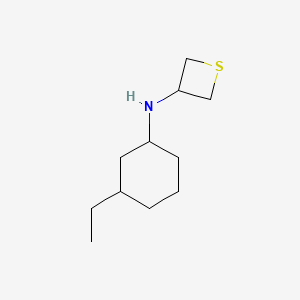
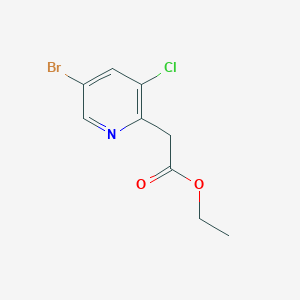
![(1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13030483.png)

![3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030487.png)
![Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13030494.png)


